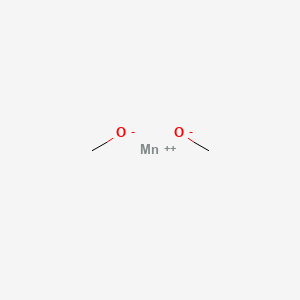

Manganese(II) methoxide

概要

説明

Manganese(II) methoxide is an organometallic compound with the chemical formula Mn(OCH₃)₂ It is a manganese(II) compound where manganese is bonded to two methoxide groups

準備方法

Synthetic Routes and Reaction Conditions: Manganese(II) methoxide can be synthesized through the reaction of manganese(II) chloride with sodium methoxide in methanol. The reaction typically proceeds as follows:

MnCl2+2NaOCH3→Mn(OCH3)2+2NaCl

This reaction is carried out under an inert atmosphere to prevent oxidation of the manganese(II) ion.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation to form manganese(III) or manganese(IV) compounds. For example, in the presence of oxygen or other oxidizing agents, it can form manganese(III) oxide or manganese dioxide.

Reduction: It can be reduced to manganese metal or lower oxidation state compounds under specific conditions.

Substitution: The methoxide groups can be substituted by other ligands, such as halides or other alkoxides, through ligand exchange reactions.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, or potassium permanganate.

Reducing Agents: Hydrogen gas or sodium borohydride.

Substitution Reagents: Halides like chlorine or bromine, or other alkoxides.

Major Products Formed:

Oxidation: Manganese(III) oxide (Mn₂O₃), manganese dioxide (MnO₂).

Reduction: Manganese metal (Mn).

Substitution: Manganese(II) halides (e.g., MnCl₂) or other manganese(II) alkoxides.

科学的研究の応用

Manganese(II) methoxide has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

Materials Science: It is used in the synthesis of manganese-containing materials, such as manganese oxides, which have applications in batteries and supercapacitors.

Biochemistry: It is used in proteomics research for the carboxylation of active methylene compounds.

Environmental Science: Manganese oxides derived from this compound are used as adsorbents for heavy metal ions in water treatment.

作用機序

The mechanism of action of manganese(II) methoxide involves its ability to act as a source of manganese(II) ions, which can participate in various redox reactions. In catalytic applications, this compound can facilitate the transfer of electrons, thereby promoting oxidation or reduction reactions. The methoxide groups can also participate in ligand exchange reactions, allowing the compound to interact with various substrates.

類似化合物との比較

Manganese(II) ethoxide (Mn(OCH₂CH₃)₂): Similar to manganese(II) methoxide but with ethoxide groups instead of methoxide.

Manganese(II) chloride (MnCl₂): A simple manganese(II) salt that can be used as a precursor for this compound.

Manganese(II) acetate (Mn(OAc)₂): Another manganese(II) compound with acetate ligands.

Uniqueness: this compound is unique due to its specific reactivity and applications in catalysis and materials science. Its methoxide ligands provide distinct reactivity compared to other manganese(II) compounds, making it valuable for specific synthetic and catalytic applications.

生物活性

Manganese(II) methoxide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound (Mn(OCH₃)₂) is a coordination compound where manganese is in the +2 oxidation state, coordinated with methoxide ligands. It is primarily utilized in biochemical research, particularly proteomics and organic synthesis, due to its ability to act as a catalyst in various reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of manganese(II) complexes, including this compound. These complexes have shown significant antibacterial activity against various pathogens.

Case Studies

-

Anti-Biofilm Activity :

A study investigated the anti-biofilm activity of several manganese(II) complexes, revealing that they effectively inhibited biofilm formation in both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship, indicating that specific functional groups enhance biological efficacy .Bacterial Strain Inhibition (%) Concentration (μM) Staphylococcus aureus 75 50 Escherichia coli 65 50 Pseudomonas aeruginosa 80 100 -

Cytotoxicity Assays :

Cytotoxicity tests conducted on human fibroblast cells (VH10) demonstrated that manganese(II) complexes exhibited high cell viability at certain concentrations, indicating their potential for therapeutic applications without significant toxicity .

The proposed mechanisms for the biological activity of this compound include:

- Catalase Inhibition : Manganese complexes can inhibit catalase activity, leading to increased levels of reactive oxygen species (ROS), which may enhance their antimicrobial effects .

- Metal Ion Interaction : Manganese ions play a crucial role in enzymatic reactions and can mimic essential metal cofactors in biological systems, potentially disrupting normal cellular processes in pathogens .

Anticancer Potential

Manganese(II) compounds have also been explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Research Findings

化学反応の分析

Hydrolysis Reactions

Manganese(II) methoxide reacts vigorously with water or moisture, undergoing hydrolysis to form manganese(II) hydroxide and methanol:

This reaction is critical for handling the compound, as its moisture sensitivity necessitates storage under anhydrous conditions . The reaction is exothermic and contributes to its classification as a flammable solid due to methanol release .

Acid-Base Reactions

In acidic environments, Mn(OCH₃)₂ reacts with protons to form manganese(II) salts and methanol. For example, with hydrochloric acid:

This property is leveraged in catalytic applications where methoxide ligands act as transient bases .

Catalytic Carboxylation of Active Methylene Compounds

Mn(OCH₃)₂ serves as a catalyst in carboxylation reactions, particularly for active methylene substrates (e.g., ketones, esters). The mechanism involves:

-

Deprotonation : The methoxide ion abstracts a proton, forming an enolate intermediate.

-

CO₂ Insertion : The enolate reacts with carbon dioxide to yield a carboxylic acid derivative .

| Substrate | Product | Catalyst Efficiency | Conditions |

|---|---|---|---|

| Acetone | Acetic acid derivatives | High | Anhydrous, CO₂ atmosphere |

This reaction is industrially relevant for synthesizing carboxylic acids and esters .

Redox Behavior

This compound participates in redox reactions, though its behavior depends on the oxidizing agent and medium:

Oxidation in Aerobic Conditions

Under acidic aerobic conditions, Mn(II) can oxidize to Mn(IV) oxides:

This mirrors microbial Mn(II) oxidation pathways observed in Pseudomonas species .

Reduction by Strong Reductants

In the presence of reducing agents (e.g., Sn²⁺), Mn(II) may remain stable, but higher oxidation states (e.g., MnO₂) are reduced back to Mn²⁺ .

Thermal Decomposition

Heating Mn(OCH₃)₂ above 150°C results in decomposition, producing manganese oxides and volatile organic compounds:

This reaction is inferred from analogous metal alkoxide decomposition pathways .

Coordination Chemistry

Mn(OCH₃)₂ acts as a precursor for manganese complexes. In methanol, it forms solvated species:

These complexes are intermediates in catalytic cycles .

Comparative Reactivity with Other Manganese Compounds

特性

IUPAC Name |

manganese(2+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIRCVPINUNHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436826 | |

| Record name | Manganese(II) methoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7245-20-7 | |

| Record name | Manganese(II) methoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。